molecular formula C16H11F4N3O2S B1676219 马伐昔布 CAS No. 170569-88-7

马伐昔布

货号 B1676219
CAS 编号: 170569-88-7
分子量: 385.3 g/mol
InChI 键: TTZNQDOUNXBMJV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mavacoxib, also known by the trade name Trocoxil, is a veterinary drug used to treat pain and inflammation in dogs with degenerative joint disease . It is a COX-2 inhibitor . Mavacoxib, along with other COX-2 selective inhibitors, celecoxib, valdecoxib, and parecoxib, were discovered by a team at the Searle division of Monsanto .


Molecular Structure Analysis

The structure of Mavacoxib has been confirmed by use of elemental analysis and spectroscopic methods such as UV, IR, NMR (1H, 13C, and 19F), and MS . The crystal structure has been confirmed by use of X-ray diffraction, (powder and single crystal), Differential scanning calorimetry, and Thermal analysis .


Chemical Reactions Analysis

Mavacoxib is a diarylsubstituted pyrazole . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .


Physical And Chemical Properties Analysis

Mavacoxib is highly lipid but very poorly water-soluble . It has a molecular weight of 385.34 g·mol−1 .

科学研究应用

药代动力学和药效学

马伐昔布是一种非甾体抗炎药 (NSAID),在狗身上表现出独特的药代动力学和药效学特性。它表现出非常缓慢的身体清除率、长的消除半衰期和大分布容积。马伐昔布的消除主要通过胆汁分泌,肾脏排泄最小。有趣的是,健康犬和患有骨关节炎的犬的药代动力学特征有所不同,表明受体重、品种和年龄等因素影响的差异 (Lees et al., 2015)

抗癌特性

马伐昔布在体外对犬癌细胞系和癌干细胞表现出抗增殖和促凋亡作用。它抑制癌细胞的迁移并增加凋亡,表明在癌症治疗中具有潜在用途。值得注意的是,马伐昔布对源自骨肉瘤细胞系的癌干细胞的细胞毒作用突出了其在肿瘤学研究中的重要性 (Pang et al., 2014)

非犬类物种的药代动力学

在加勒比火烈鸟中,马伐昔布显示出治疗骨关节炎和其他炎性疾病的潜力。一项研究确定了单次口服给药后的药代动力学,导致血浆浓度高于为狗建立的治疗水平。这一发现表明需要进一步研究以确定非犬类物种的适当给药建议 (Huckins et al., 2020)

犬类骨关节炎的管理

马伐昔布在治疗犬类骨关节炎方面的疗效是显而易见的。采用力平台分析和踏板分析的研究显示,患有严重股骨头骨关节炎的犬的峰值垂直力和垂直冲动等参数有显着改善,表明其在治疗与髋关节骨关节炎相关的跛行方面的潜力 (Vilar et al., 2013)

安全和危害

Mavacoxib may be harmful if inhaled, absorbed through the skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is not flammable or combustible .

属性

IUPAC Name

4-[5-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZNQDOUNXBMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168880
Record name Mavacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mavacoxib

CAS RN

170569-88-7
Record name Mavacoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170569-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mavacoxib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mavacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAVACOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFT7X7SR77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The following procedure describes a method of preparing the crystal Form I of 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide without isolating the crystal Form II. 2-propanol (70 ml) and ethyl trifluoroacetate (27.15 g, 0.191 moles) are added to a first vessel, followed by a line wash of 2-propanol (10 ml). Next, 25% sodium methoxide in methanol (37.5 g, 0.174 moles) is added to the vessel, followed by a line wash of 2-propanol (10 ml). Next, 4-fluoroacetophenone (20 g, 0.145 moles) is added followed by a line wash of 2-propanol (10 ml). The contents of vessel are heated to 55° C. and held at that temperature for 2 hours, then cooled to ambient temperature. Water (110 ml), concentrated hydrochloric acid (20.0 g, 0.203 moles), and 4-sulfonamidophenylhydrazine hydrochloride (32.4 g, 0.145 moles) are added to a second vessel, followed by a line wash of water (10 ml). The contents of the first vessel are added to the second vessel, followed by a line wash of 2-propanol (60 ml). The combined contents are heated at 70° C. for 2 hours, then cooled to 55° C. and seeded with 10 mg (0.05% wt/wt relative to 4-fluoroacetophenone) of Form I of 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide. The contents are held at 55° C. for 6 hours, then cooled to ambient temperature and filtered. The product is washed with 50% aqueous 2-propanol (120 ml) and water (60 ml), then dried under vacuum at 55° C. to give 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide of the desired Form I polymorph (44.8 g, 80%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
32.4 g
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
solvent
Reaction Step Three
Quantity
27.15 g
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Mavacoxib
Reactant of Route 2
Reactant of Route 2
Mavacoxib
Reactant of Route 3
Mavacoxib
Reactant of Route 4
Reactant of Route 4
Mavacoxib
Reactant of Route 5
Reactant of Route 5
Mavacoxib
Reactant of Route 6
Reactant of Route 6
Mavacoxib

Citations

For This Compound
662
Citations
P Lees, L Pelligand, J Elliott, PL Toutain… - Journal of Veterinary …, 2015 - Wiley Online Library
… OA subjects treated with mavacoxib. The dosage schedule of mavacoxib for clinical use has … concentrations of mavacoxib achieved in OA dogs. In addition to the specific properties of …
Number of citations: 35 onlinelibrary.wiley.com
SR Cox, SP Lesman, JF Boucher… - Journal of Veterinary …, 2010 - Wiley Online Library
… % when mavacoxib was administered with food. Following intravenous administration, the total body plasma clearance of mavacoxib was … The plasma protein binding of mavacoxib was …
Number of citations: 85 onlinelibrary.wiley.com
MB Walton, EC Cowderoy… - Veterinary …, 2014 - Wiley Online Library
… Mavacoxib is a long‐acting NSAID given as a monthly tablet. This study compares these … Clinical efficacy and adverse event rates are similar for meloxicam and mavacoxib when …
M Payne‐Johnson, C Becskei, Y Chaudhry… - Veterinary …, 2015 - Wiley Online Library
… were also administered placebo for carprofen daily for the same duration as mavacoxib … placebo for mavacoxib on the same schedule as active mavacoxib. Placebos for mavacoxib and …
L Dhondt, M Devreese, S Croubels, S De Baere… - Scientific reports, 2017 - nature.com
Selective COX-2 inhibitors are non-steroidal anti-inflammatory drugs which directly target cyclooxygenase-2 (COX-2), an enzyme mainly responsible for induction of inflammation, …
Number of citations: 31 www.nature.com
LY Pang, SA Argyle, A Kamida… - BMC Veterinary …, 2014 - bmcvetres.biomedcentral.com
… mavacoxib, on cancer cell and cancer stem cell survival. We demonstrate that mavacoxib … cells derived from osteosarcoma cell lines are sensitive to the cytotoxic effect of mavacoxib. …
Number of citations: 56 bmcvetres.biomedcentral.com
SR Cox, S Liao, M Payne‐Johnson… - Journal of Veterinary …, 2011 - Wiley Online Library
… Mavacoxib exhibited relatively broad BSV in Cl/F and V d /F, … The typical value for mavacoxib’s terminal elimination … with mavacoxib 2 mg/kg will maintain trough plasma mavacoxib …
Number of citations: 48 onlinelibrary.wiley.com
EA Hurst, LY Pang, DJ Argyle - Veterinary and comparative …, 2019 - Wiley Online Library
… We show here that mavacoxib is cytotoxic to … mavacoxib can exert these effects independently of elevated COX-2 expression. This study highlights the potential novel use of mavacoxib …
Number of citations: 30 onlinelibrary.wiley.com
M Salichs, L Badiella, P Sarasola, J Homedes - Plos one, 2022 - journals.plos.org
Background This prospective, multisite, blinded, randomized, non-inferiority clinical study aimed to confirm the efficacy and safety of enflicoxib in the treatment of pain and inflammation …
Number of citations: 3 journals.plos.org
GL Huckins, JW Carpenter, S Dias… - Journal of Zoo and Wildlife …, 2020 - BioOne
… mavacoxib in Caribbean flamingos (Phoenicopterus ruber ruber) after a single-dose oral administration of 6 mg/kg (n = 6). Plasma mavacoxib … of this study, mavacoxib dosed at 6 mg/kg …
Number of citations: 7 bioone.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。